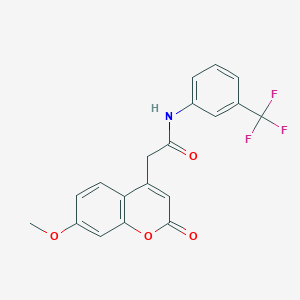

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound features a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 7 and an acetamide linker at position 4. The acetamide is further connected to a 3-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing properties due to the trifluoromethyl (-CF₃) substituent.

Properties

IUPAC Name |

2-(7-methoxy-2-oxochromen-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO4/c1-26-14-5-6-15-11(8-18(25)27-16(15)10-14)7-17(24)23-13-4-2-3-12(9-13)19(20,21)22/h2-6,8-10H,7H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKRXYDXLIEGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

The 7-methoxycoumarin scaffold is synthesized via the Pechmann condensation of 3-methoxyphenol (resorcinol monomethyl ether) and ethyl acetoacetate under acidic conditions. Concentrated sulfuric acid or ionic liquids catalyze the cyclization, yielding 7-methoxy-2H-chromen-2-one.

Reaction Conditions :

- Molar Ratio : 1:1 (phenol:β-keto ester)

- Catalyst : H2SO4 (10 mol%)

- Temperature : 80–100°C

- Yield : 70–85%.

Functionalization at the 4-Position

Friedel-Crafts Acylation

Direct acylation of the coumarin core at the 4-position is hindered by the electron-withdrawing lactone group. However, directed ortho-metalation using a temporary directing group (e.g., trimethylsilyl) enables regioselective lithiation, followed by quenching with chloroacetyl chloride to install the acetyl moiety.

Example Protocol :

Bromoacetylation of 4-Hydroxycoumarin

An alternative route involves synthesizing 4-hydroxy-7-methoxycoumarin via demethylation of 7-methoxycoumarin using BBr3, followed by alkylation with bromoacetyl bromide:

$$

\text{4-Hydroxycoumarin} + \text{BrCH}2\text{COBr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-O-(Bromoacetyl)coumarin}

$$

Conditions :

Amide Bond Formation

Nucleophilic Substitution

The bromoacetyl intermediate undergoes nucleophilic substitution with 3-(trifluoromethyl)aniline in the presence of a base:

$$

\text{4-O-(Bromoacetyl)coumarin} + \text{ArNH}2 \xrightarrow{\text{Et}3\text{N}, \text{CH}_3\text{CN}} \text{Target Compound}

$$

Optimized Conditions :

Coupling Reagent-Mediated Synthesis

For higher yields, the coumarin-4-acetic acid is activated as an acyl chloride (SOCl2) and coupled with 3-(trifluoromethyl)aniline using HATU or EDCl/HOBt:

$$

\text{Coumarin-4-CH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{Coumarin-4-CH}2\text{COCl} \xrightarrow{\text{ArNH}2, \text{HATU}} \text{Target Compound}

$$

Conditions :

Comparative Analysis of Synthetic Routes

Characterization and Analytical Data

- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, coumarin H-4), 7.89 (d, J = 8.5 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 3.89 (s, 3H, OCH3), 3.72 (s, 2H, CH2).

- IR : 1725 cm−1 (C=O, lactone), 1660 cm−1 (C=O, amide).

Industrial and Patent Perspectives

Patent US7037929B1 highlights bromoacetylation as a scalable method for analogous acetamides, while WO2022056100A1 emphasizes one-pot telescoped processes to reduce purification steps. Both approaches avoid transition metals, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

-

Antimicrobial Properties

- Research indicates that derivatives of similar chromenone structures exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with trifluoromethyl groups can enhance the efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .

- A study reported that compounds similar to this one demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential applications in developing new antibiotics .

-

Anticancer Activity

- The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that chromenone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

- Specific investigations into related compounds have demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells, indicating a therapeutic window for further development .

- Enzyme Inhibition

Synthesis and Characterization

The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions including:

- Condensation Reactions : Combining the chromenone derivative with appropriate amine precursors.

- Functional Group Modifications : Introducing the trifluoromethyl group via electrophilic aromatic substitution or other methods to enhance biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Case Studies

-

Antimicrobial Screening

- A study conducted on various synthesized derivatives demonstrated that those containing the trifluoromethyl group exhibited enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The study utilized a well-diffusion method to assess antimicrobial activity, revealing significant zones of inhibition compared to control compounds .

- Cytotoxicity Assays

-

Enzyme Inhibition Studies

- Research highlighted that certain derivatives acted as effective inhibitors of acetylcholinesterase, providing insights into their potential use in treating neurodegenerative diseases like Alzheimer's disease. The kinetic parameters established through enzyme assays indicated competitive inhibition mechanisms .

Mechanism of Action

The mechanism of action of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The chromen-4-one core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the trifluoromethylphenyl moiety enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical and Spectral Properties

- This contrasts with 4-methylcoumarin derivatives (), where the methyl group improves crystallinity but lacks electronic effects .

- Spectral Data: Thiazolidinone-coumarin hybrids () exhibit distinct IR peaks at 1,712 cm⁻¹ (C=O, lactone) and 1,666 cm⁻¹ (amide), while morpholinone derivatives () show downfield NMR shifts (δ 7.69 ppm for NH) due to hydrogen bonding .

Challenges and Opportunities

- Synthetic Limitations: Benzothiazole derivatives () face low yields due to steric hindrance, whereas coumarin-thiazolidinone hybrids require lengthy reflux times .

Biological Activity

The compound 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chromenone core, which is characterized by a fused benzene and pyrone ring structure. The addition of a trifluoromethyl group enhances its biological activity by increasing lipophilicity and altering electronic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic processes. For example, it has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses .

- Receptor Interaction : Binding to specific receptors can modulate signaling pathways that influence cell proliferation and apoptosis.

- DNA Intercalation : The compound may intercalate into DNA, affecting gene expression and cellular functions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

These findings suggest that the compound exhibits significant cytotoxic effects against these cancer cell lines, potentially due to its ability to induce apoptosis.

Anti-inflammatory Activity

The inhibition of COX and LOX enzymes indicates that this compound may serve as an anti-inflammatory agent. In vitro studies have shown moderate inhibition of COX-2 and LOX pathways, which are implicated in various inflammatory diseases .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated notable scavenging activity against free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies

- Inhibition of Cholinesterases : In studies evaluating the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the compound showed promising results with IC50 values comparable to known inhibitors . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Cytotoxicity Evaluation : A series of derivatives were tested for cytotoxicity against multiple cancer cell lines. The presence of the trifluoromethyl group was found to enhance the anticancer activity significantly compared to other substituents .

Q & A

Q. What are the recommended synthetic routes for 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a chromenone derivative (e.g., 7-methoxy-4-hydroxycoumarin) with an appropriately substituted phenylacetamide. Key steps include:

- Step 1 : Activation of the coumarin hydroxyl group via chloroacetylation using chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) .

- Step 2 : Coupling with 3-(trifluoromethyl)aniline under anhydrous conditions (e.g., DMF or dichloromethane) using coupling agents like EDCI/HOBt .

- Optimization : Control reaction temperature (0–25°C), use molecular sieves to absorb moisture, and monitor progress via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; trifluoromethyl at δ 120–125 ppm in 13C) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% via C18 column, methanol/water mobile phase) .

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C19H14F3NO4: 401.09 g/mol) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases (e.g., COX-2) using fluorometric or colorimetric substrates .

- Cell Viability Assays : Use MTT/XTT on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC50 values) .

- Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Compound Purity : Verify via HPLC and NMR; impurities >2% can skew results .

- Cell Line Differences : Compare activity across multiple lines (e.g., primary vs. immortalized cells) .

- Example : Anti-inflammatory activity may vary due to COX-2 isoform expression levels in different models .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2 active site). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the acetamide group .

- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl enhances lipophilicity; methoxy influences electron density) using descriptors like logP and Hammett constants .

Q. How can crystallography elucidate the compound’s conformation and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: toluene/ethanol mix). Use SHELXL for refinement .

- Key Parameters : Analyze dihedral angles between chromenone and phenyl rings (e.g., ~10–85° deviations indicate planar/non-planar conformations) .

- Hydrogen Bonding : Identify N–H···O interactions stabilizing crystal packing (e.g., N1–H1···O1, 2.8 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.